

# 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride physical properties

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## Compound of Interest

**Compound Name:** 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

**Cat. No.:** B1441917

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An In-depth Technical Guide to **4-Fluoro-2-methoxybenzene-1-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Fluoro-2-methoxybenzene-1-sulfonyl chloride** (CAS No. 1214377-19-1) is a polysubstituted aromatic sulfonyl chloride that serves as a valuable and highly reactive building block in modern organic synthesis.<sup>[1][2]</sup> Its strategic combination of a reactive sulfonyl chloride handle with fluoro and methoxy substituents makes it a key intermediate in the synthesis of complex molecules, particularly within medicinal chemistry and materials science. The presence of fluorine is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates, while the methoxy group can influence molecular conformation and receptor binding interactions.<sup>[3]</sup> This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.

## Physicochemical and Structural Properties

The unique arrangement of substituents on the benzene ring dictates the compound's physical and chemical characteristics. The electron-withdrawing nature of the fluorine atom and the

sulfonyl chloride group is partially offset by the electron-donating resonance effect of the ortho-methoxy group, creating a distinct electronic profile that governs its reactivity.

Table 1: Core Physical and Structural Data

Property	Value	Source(s)
CAS Number	<b>1214377-19-1</b>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	224.64 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>
Boiling Point	300.2 ± 27.0 °C (Predicted)	<a href="#">[4]</a>
Melting Point	Not available	<a href="#">[6]</a>
Solubility	Soluble in various organic solvents; reacts with water and protic solvents.	<a href="#">[7]</a> <a href="#">[8]</a>

| InChI Key| IDGYBLMLBADGPP-UHFFFAOYSA-N |[\[1\]](#) |

Note: Experimental data for the boiling and melting points are not widely published. The provided boiling point is a computational prediction and should be used as an estimate.

## Reactivity and Chemical Profile

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.

The causality behind this high reactivity lies in the potent electron-withdrawing capacity of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering it highly electron-deficient. The chlorine atom serves as an excellent leaving group, facilitating the substitution process.

The substituents on the aromatic ring further modulate this reactivity. The para-fluoro group acts as an electron-withdrawing group via induction, slightly increasing the electrophilicity of the sulfur center.[9] Conversely, the ortho-methoxy group is electron-donating through resonance but can also provide steric hindrance to approaching nucleophiles, potentially slowing the reaction rate compared to unhindered analogues.[10] This interplay of electronic and steric effects must be considered when planning synthetic transformations.

**Figure 1.** General nucleophilic substitution reactivity.

## Proposed Synthesis Methodology

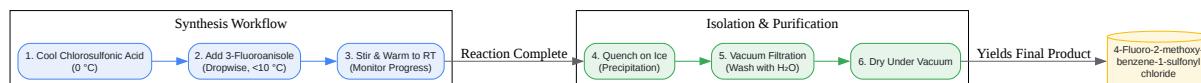
While specific literature on the synthesis of **4-Fluoro-2-methoxybenzene-1-sulfonyl chloride** is scarce, a reliable pathway can be extrapolated from standard procedures for analogous compounds.[8] The most logical precursor is 3-fluoroanisole. The synthesis involves a directed ortho-chlorosulfonation.

### Protocol: Synthesis via Chlorosulfonation

This protocol is a self-validating system; successful formation of the sulfonyl chloride is confirmed by its characteristic reactivity and spectroscopic signature in the subsequent analytical steps.

- **Reaction Setup:** In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
- **Initial Cooling:** Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents) and cool the vessel to 0 °C using an ice-water bath.
  - **Causality:** This initial cooling is critical to control the highly exothermic reaction between the aromatic precursor and chlorosulfonic acid, preventing thermal degradation and the formation of undesired side products like sulfones.[8]
- **Substrate Addition:** Add 3-fluoroanisole (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
- Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
  - Causality: This step quenches the reaction by decomposing any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. Extreme caution is required due to the violent reaction of chlorosulfonic acid with water.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
- Drying: Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or purification by flash chromatography may be employed.



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**Figure 2.** Proposed workflow for synthesis and isolation.

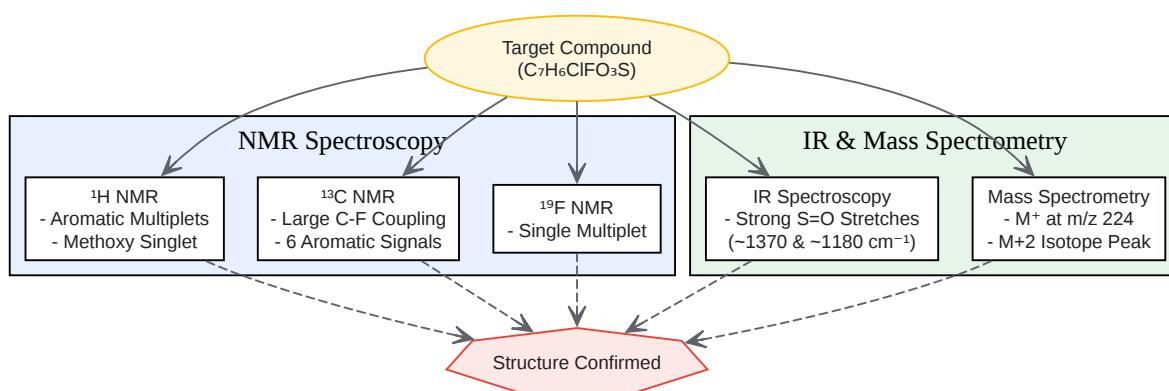
## Spectroscopic Characterization Profile

Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the compound's structure and data from analogous sulfonyl chlorides.[3][11]

Table 2: Expected Analytical Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Region (<math>\delta</math> 7.0-8.0 ppm): <b>Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to <math>^3J(H-H)</math> and <math>^3J(H-F)</math> / <math>^4J(H-F)</math> couplings.</b></li><li>- Methoxy Protons (<math>\delta</math> ~4.0 ppm): <b>A sharp singlet integrating to 3H. The deshielded nature is due to the adjacent oxygen.</b></li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Region (<math>\delta</math> 110-165 ppm): Six distinct signals. The carbon bearing the fluorine will show a large <math>^1J(C-F)</math> coupling (~250 Hz). The carbon attached to the sulfonyl group will be significantly deshielded.</li></ul>
<sup>19</sup> F NMR	<ul style="list-style-type: none"><li>- A single resonance, likely a multiplet due to coupling with ortho and meta protons.</li></ul>
IR Spec.	<ul style="list-style-type: none"><li>- Asymmetric S=O Stretch: Strong band at ~1370-1380 <math>\text{cm}^{-1}</math>.</li><li>- Symmetric S=O Stretch: Strong band at ~1170-1190 <math>\text{cm}^{-1}</math>.</li><li>- C-O-C Stretch: Band around 1250 <math>\text{cm}^{-1}</math>.</li><li>- C-F Stretch: Band around 1100-1200 <math>\text{cm}^{-1}</math>.</li></ul>

| Mass Spec. | - Molecular Ion ( $M^+$ ): A peak at  $m/z$  224.- Isotope Peak ( $M+2$ ): A peak at  $m/z$  226 with ~1/3 the intensity of  $M^+$ , characteristic of the  $^{37}\text{Cl}$  isotope. |

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**Figure 3.** Logic diagram for spectroscopic confirmation.

## Safety, Handling, and Storage

As with most sulfonyl chlorides, **4-Fluoro-2-methoxybenzene-1-sulfonyl chloride** is a corrosive and moisture-sensitive compound that requires stringent safety protocols.

- Hazard Profile: Causes severe skin burns and eye damage (H314).[12][13] Reacts with water, potentially releasing corrosive hydrogen chloride gas.
- Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents.[8] Refrigeration is often recommended to ensure long-term stability.

## Conclusion

**4-Fluoro-2-methoxybenzene-1-sulfonyl chloride** is a potent synthetic intermediate whose utility is derived from its highly reactive sulfonyl chloride group and the modulating effects of its fluoro and methoxy substituents. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements is paramount for its safe and effective application in research. While specific experimental data on its physical constants are limited, its chemical behavior can be reliably predicted from the well-established principles of sulfonyl chloride chemistry, enabling its successful integration into complex synthetic strategies in drug discovery and materials science.

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